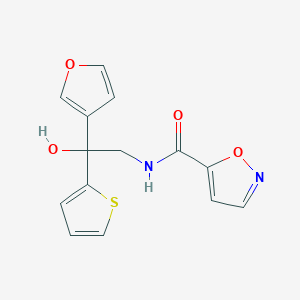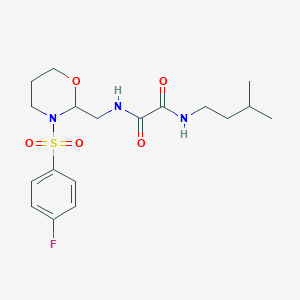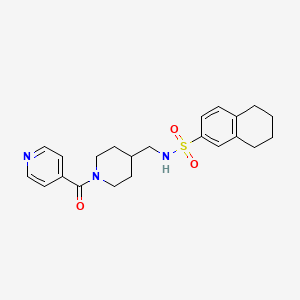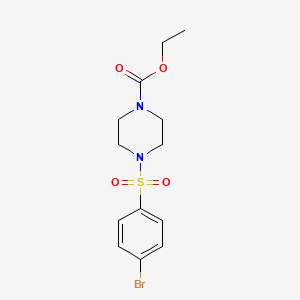![molecular formula C12H13N5O2S2 B2870401 2-(2-((1H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 511282-85-2](/img/structure/B2870401.png)
2-(2-((1H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Triazoles are a class of azaheterocyclic compounds that have been the focus of renewed interest among organic and medicinal chemists . They are stable compounds and are difficult to cleave . They act as important pharmacophores by interacting with biological receptors with high affinity owing to their dipole character, hydrogen bonding capacity, rigidity, and solubility .
Synthesis Analysis
1,2,4-Triazoles can be synthesized based on a molecular hybridization approach . The reaction can be catalyzed by a 1,10-phenanthroline-functionalized MCM-41-supported copper (I) complex and requires the presence of O2 as the oxidant to afford the heterocycles .Molecular Structure Analysis
1,2,4-Triazole exists in two tautomeric forms A and B in which 1H-1,2,4-triazole (A) is more stable than 4H-1,2,4-triazole (B) .Chemical Reactions Analysis
1,2,4-Triazoles can undergo various reactions to form different heterocyclic compounds with various biological applications .Physical And Chemical Properties Analysis
The IR absorption spectra of some 1,2,4-triazoles were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The compound’s structural features make it a promising candidate for cancer research. Researchers have investigated its cytotoxic effects against various cancer cell lines. Preliminary studies suggest that it may inhibit tumor growth and induce apoptosis. Further investigations are needed to elucidate its precise mechanisms and potential as an anticancer agent .
Metal Coordination Complexes
The compound’s triazole and pyridine moieties allow it to form stable complexes with transition metals. These complexes have been studied for their catalytic properties, such as in cross-coupling reactions or asymmetric transformations. The ligand’s versatility makes it valuable for designing novel metal-based catalysts .
Supramolecular Self-Assemblies
Researchers have explored the self-assembly behavior of this compound. By exploiting its hydrogen bonding capabilities, it can form intricate supramolecular architectures. These assemblies find applications in materials science, drug delivery, and nanotechnology .
Dendritic and Polymeric Networks
The compound’s ability to participate in click reactions has led to its incorporation into dendritic and polymeric structures. These networks can serve as drug carriers, sensors, or templates for controlled release systems. Their tunable properties make them attractive for biomedical applications .
Antifungal Properties
In addition to its anticancer potential, the compound has demonstrated antifungal activity. Researchers have investigated its effects against fungal pathogens, including Candida species. Understanding its mode of action could lead to the development of new antifungal agents .
Biological Target Identification
Given its thioacetamide and triazole functionalities, researchers have explored the compound’s interactions with specific biological targets. Identifying its binding partners, such as kinases or enzymes, could provide insights into cellular processes and potential therapeutic applications .
Wirkmechanismus
Target of Action
Compounds with a similar 1,2,4-triazole structure have been found to exhibit cytotoxic activities against various cancer cell lines .
Mode of Action
It’s worth noting that the nitrogen atoms of the triazole moiety in similar compounds actively contribute to binding to the active site of enzymes .
Result of Action
Similar 1,2,4-triazole compounds have shown cytotoxic activities against various cancer cell lines .
Zukünftige Richtungen
1,2,4-Triazoles have been used as a basic nucleus of different heterocyclic compounds with various biological applications in medicine . They might also be suitable as antiviral and anti-infective drugs . Therefore, the future research might focus on the synthesis of novel potential drug candidates having better efficacy and selectivity .
Eigenschaften
IUPAC Name |
2-[[2-(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2S2/c13-10(19)9-6-2-1-3-7(6)21-11(9)16-8(18)4-20-12-14-5-15-17-12/h5H,1-4H2,(H2,13,19)(H,16,18)(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHXCYDSMBDEFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)CSC3=NC=NN3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-7-((3-phenoxypropyl)sulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2870321.png)
![N~4~-(2,5-dimethoxyphenyl)-N~6~,N~6~-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2870322.png)







![N-(2-chlorobenzyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)


